molecular formula C34H32CdN4O4-4 B11933104 cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid

cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid

Cat. No.: B11933104
M. Wt: 673.1 g/mol
InChI Key: MPXUUHBENXDJJI-RSPUIOJXSA-N
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Description

Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.

    Metalation with Cadmium: The porphyrin ligand is then reacted with a cadmium salt, such as cadmium acetate or cadmium chloride, in the presence of a suitable solvent like methanol or chloroform. The reaction is typically carried out under reflux conditions to ensure complete metalation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous purification steps such as column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the porphyrin ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while reduction may produce reduced porphyrin derivatives.

Scientific Research Applications

Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The cadmium ion can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect cellular processes such as signal transduction, gene expression, and enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Zinc Porphyrin: Similar in structure but contains zinc instead of cadmium.

    Iron Porphyrin (Heme): Contains iron and is a key component of hemoglobin.

    Magnesium Porphyrin (Chlorophyll): Contains magnesium and is essential for photosynthesis.

Uniqueness

Its luminescent properties also make it valuable for developing sensors and imaging agents .

Properties

Molecular Formula

C34H32CdN4O4-4

Molecular Weight

673.1 g/mol

IUPAC Name

cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid

InChI

InChI=1S/C34H32N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13?,26-13-,27-14-,28-15?,29-14?,30-15-,31-16-,32-16?;

InChI Key

MPXUUHBENXDJJI-RSPUIOJXSA-N

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cd]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cd]

Origin of Product

United States

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